![molecular formula C19H22N6O B2387417 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea CAS No. 1396855-17-6](/img/structure/B2387417.png)
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the late 1990s as a potent inhibitor of Src family kinases, which play important roles in cell signaling and regulation. Since then, PP2 has been extensively studied for its potential applications in cancer research, immunology, and neuroscience.
Scientific Research Applications
Antioxidant Activity
Research has shown that derivatives of pyrrolyl selenolopyridine, which share structural similarities with the chemical , have demonstrated significant antioxidant activity. This suggests potential applications in the field of oxidative stress and related diseases (Zaki et al., 2017).
Antibacterial Properties
Studies have revealed that certain heterocyclic compounds containing similar structural elements have been effective as antibacterial agents. This points towards potential applications of the chemical in developing new antibacterial drugs (Azab et al., 2013).
Intramolecular Bonding and Structural Studies
Investigations into related compounds have shed light on intramolecular hydrogen bonding and structural properties. These findings can be crucial for understanding the chemical and physical properties of such compounds, which might have implications in materials science and molecular engineering (Saldías et al., 2020).
Antidiabetic Potential
Compounds structurally related to 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea have shown promise in lowering blood glucose levels. This indicates a potential application in the development of antidiabetic medications (Ahmad et al., 2009).
Molecular Docking and Antimicrobial Activities
Novel pyridine derivatives, which may include structures similar to the compound , have been studied for their antimicrobial properties. Additionally, molecular docking studies suggest their potential effectiveness against certain enzymes or proteins, which can be useful in drug design (Flefel et al., 2018).
Antioxidant Properties of Pyrimidine Derivatives
Pyrimidine derivatives, which are structurally related, have been shown to possess antioxidant properties. This points towards potential applications in combating oxidative stress-related disorders (Grabovskii et al., 2018).
Application in Corrosion Inhibition
Research has indicated that certain urea derivatives, related in structure, demonstrate effective corrosion inhibition properties. This suggests potential industrial applications in protecting metals against corrosion (Mistry et al., 2011).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-5-6-16(13-15(14)2)22-19(26)21-10-9-20-17-7-8-18(24-23-17)25-11-3-4-12-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,23)(H2,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDYCNCQMDTSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.